molecular formula C19H25ClN2O5 B8346211 Glycine, N-(3-(2-(4-(acetylamino)-1-oxobutyl)-5-chlorophenyl)-1-oxopropyl)-, ethyl ester CAS No. 122186-87-2

Glycine, N-(3-(2-(4-(acetylamino)-1-oxobutyl)-5-chlorophenyl)-1-oxopropyl)-, ethyl ester

Cat. No. B8346211
CAS RN: 122186-87-2
M. Wt: 396.9 g/mol
InChI Key: JWBNKWGRNNHZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(3-(2-(4-(acetylamino)-1-oxobutyl)-5-chlorophenyl)-1-oxopropyl)-, ethyl ester is a useful research compound. Its molecular formula is C19H25ClN2O5 and its molecular weight is 396.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-(3-(2-(4-(acetylamino)-1-oxobutyl)-5-chlorophenyl)-1-oxopropyl)-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(3-(2-(4-(acetylamino)-1-oxobutyl)-5-chlorophenyl)-1-oxopropyl)-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

122186-87-2

Molecular Formula

C19H25ClN2O5

Molecular Weight

396.9 g/mol

IUPAC Name

ethyl 2-[3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoylamino]acetate

InChI

InChI=1S/C19H25ClN2O5/c1-3-27-19(26)12-22-18(25)9-6-14-11-15(20)7-8-16(14)17(24)5-4-10-21-13(2)23/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,21,23)(H,22,25)

InChI Key

JWBNKWGRNNHZIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.75 g (0.006 mol) of 2-(4-acetamidobutyryl)-5-chlorohydrocinnamic acid and 0.95 g (0.006 mol) of 1,1'-carbonyldiimidazole are stirred at room temperature in 15 ml of tetrahydrofuran and 1.0 ml (0.006 mol) of N-ethyldiisopropylamine and 0.82 g (0.006 mol) of ethyl glycinate hydrochloride are then added thereto. After stirring at room temperature for 1 hour, the solution is concentrated, extracted with methylene chloride/water, dried with magnesium sulfate and the solvent is distilled in a vacuum. Chromatography on aluminum oxide with ethyl acetate-ethanol (9:1) and crystallization from methylene chloride/t-butyl methyl ether gives ethyl N-[2-(4-acetamidobutyryl)-5-chlorohydrocinnamoyl]-glycinate as white crystals with melting point 96°.
Name
2-(4-acetamidobutyryl)-5-chlorohydrocinnamic acid
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.82 g
Type
reactant
Reaction Step Two

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